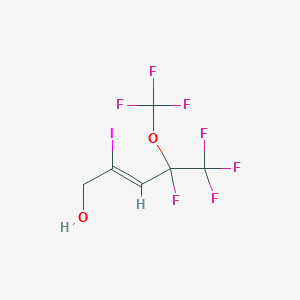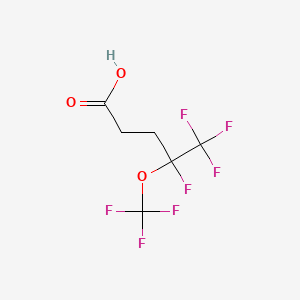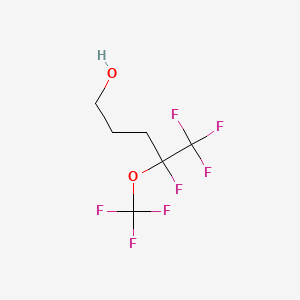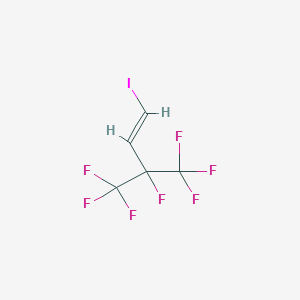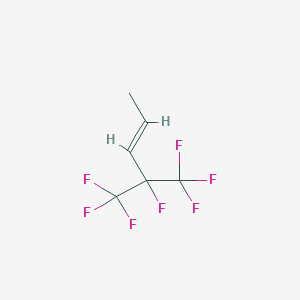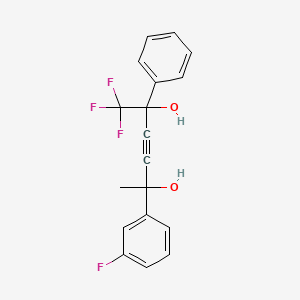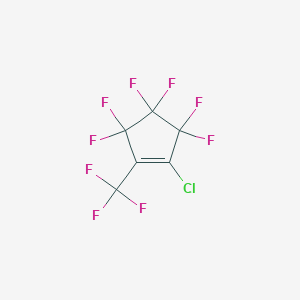
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene
Overview
Description
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is an organofluorine compound characterized by its high chemical and thermal stability. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to degradation and reactive under specific conditions.
Mechanism of Action
Target of Action
This compound is a specialty chemical used primarily in research and development .
Biochemical Pathways
It has been used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain . These applications suggest that it may interact with certain biochemical pathways related to these compounds.
Result of Action
As a research chemical, it is primarily used in the synthesis of other compounds
Biochemical Analysis
Biochemical Properties
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene plays a crucial role in biochemical reactions, particularly in the synthesis of perhalocyclopentanones and tetracarbocyanine dyes . It interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex fluorinated compounds. The nature of these interactions often involves the formation of stable intermediates, which are essential for the successful completion of the reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, changes in gene expression patterns have been noted, which can impact cellular functions such as proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is known for its high chemical stability, which allows it to maintain its activity over extended periods. Long-term studies have shown that it can undergo slow degradation, leading to changes in its efficacy. These temporal effects are crucial for understanding the compound’s long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and improved metabolic activity. At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with biomolecules and its overall impact on cellular functions .
Preparation Methods
The synthesis of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene typically involves the reaction of chlorinated perfluorocyclopentane with hydrogen chloride. This reaction is conducted under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: While the compound is generally resistant to oxidation, specific reagents can induce oxidation or reduction reactions.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene has several applications in scientific research:
Biology and Medicine: The compound’s stability and reactivity make it a potential candidate for developing new pharmaceuticals and diagnostic agents.
Comparison with Similar Compounds
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene can be compared with other fluorinated cyclopentenes, such as:
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene: Contains an additional chlorine atom, affecting its reactivity and applications.
Properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMTEPSABEJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045673 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-18-9 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


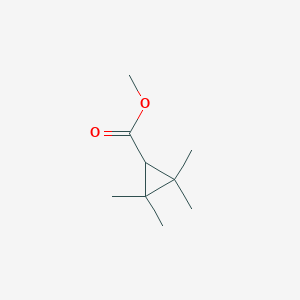
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)
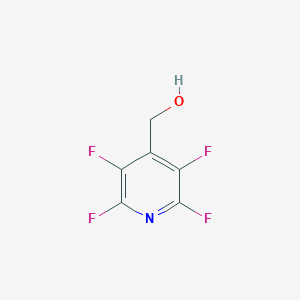
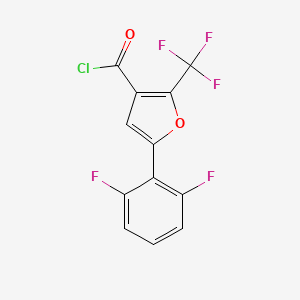
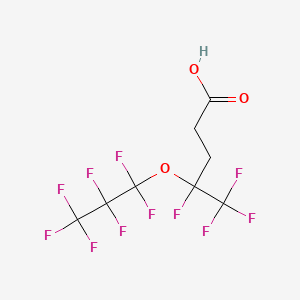

![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)

